molecular formula C14H23BN2O2 B3060268 2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 2096337-05-0

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B3060268
CAS No.: 2096337-05-0
M. Wt: 262.16
InChI Key: UICWEXXXGXVFNP-UHFFFAOYSA-N
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Description

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the borylation of the corresponding pyridine derivative. One common method includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic ester to the corresponding boronic acid.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the propylamino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding boronic acid, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER is unique due to its propylamino group, which can impart different electronic and steric properties compared to other pyridine boronic esters. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-8-16-12-10-11(7-9-17-12)15-18-13(2,3)14(4,5)19-15/h7,9-10H,6,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWEXXXGXVFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148291
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-05-0
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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